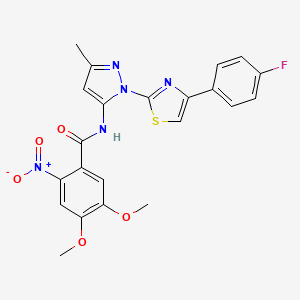

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4,5-dimethoxy-2-nitrobenzamide

Description

N-(1-(4-(4-Fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4,5-dimethoxy-2-nitrobenzamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-(4-fluorophenyl)thiazol-2-yl group at position 1 and a 3-methyl group. The pyrazole nitrogen at position 5 is further acylated with a 4,5-dimethoxy-2-nitrobenzamide moiety. The compound’s design incorporates electron-withdrawing (nitro) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and reactivity compared to analogs .

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5O5S/c1-12-8-20(25-21(29)15-9-18(32-2)19(33-3)10-17(15)28(30)31)27(26-12)22-24-16(11-34-22)13-4-6-14(23)7-5-13/h4-11H,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLYVMSBAHZTGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C3=NC(=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4,5-dimethoxy-2-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H18FN5O2S, with a molecular weight of 459.5 g/mol. The structure features a thiazole moiety, a pyrazole ring, and a nitrobenzamide group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H18FN5O2S |

| Molecular Weight | 459.5 g/mol |

| Purity | ≥ 95% |

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation. The MTT assay has been utilized to determine the cytotoxic effects on various cancer cell lines, demonstrating promising results.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In vitro studies have suggested that it can inhibit the production of pro-inflammatory cytokines and modulate the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. The Human Red Blood Cell (HRBC) membrane stabilization method has been employed to assess the anti-inflammatory potential of related pyrazole derivatives.

Antimicrobial Activity

Some derivatives of pyrazole have shown efficacy against bacterial strains and fungi. The minimal inhibitory concentration (MIC) assays have been used to evaluate their antimicrobial properties, indicating that modifications in the chemical structure can enhance activity against specific pathogens.

Study 1: Anticancer Screening

A study published in the International Journal of Pharmaceutical Sciences Review and Research screened various pyrazole derivatives for anticancer activity. The compound exhibited an IC50 value comparable to established chemotherapeutics in inhibiting cell proliferation in MCF-7 breast cancer cells .

Study 2: Anti-inflammatory Evaluation

In another study, a series of thiazole-pyrazole hybrids were synthesized and tested for anti-inflammatory activity using the HRBC membrane stabilization assay. Results indicated that these compounds significantly reduced hemolysis at varying concentrations, suggesting their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound shares structural motifs with several synthesized analogs, including:

Key Observations :

- The target compound’s nitro group distinguishes it from analogs with halogens (e.g., chloro in Compound 4) or sulfonyl groups (Compounds 7–9).

- Methoxy substituents on the benzamide ring may improve solubility compared to non-polar groups (e.g., triazole in Compound 4).

- The thiazole-pyrazole scaffold is conserved in Compound 4, suggesting shared synthetic pathways or isosteric replacement strategies .

Crystallographic and Conformational Analysis

- Compound 4 and 5 (): Both exhibit triclinic crystal symmetry (space group P̄1) with two independent molecules per asymmetric unit.

- Target Compound : Crystallographic data are unavailable, but its structural similarity to Compound 4 suggests possible isostructural behavior. The nitro group’s steric bulk may alter packing compared to chlorine or hydrogen substituents.

Spectroscopic Comparisons

- IR Spectroscopy :

- The target compound’s nitro group would exhibit asymmetric and symmetric stretching bands near 1520 cm⁻¹ and 1350 cm⁻¹ , absent in Compounds 7–9 (which show C=S bands at 1247–1255 cm⁻¹) .

- Methoxy groups (C-O stretching ~1250 cm⁻¹) overlap with C=S bands in thione-containing analogs, necessitating complementary NMR analysis for differentiation .

- NMR :

- The 4,5-dimethoxy protons in the target compound would resonate as singlets in the ¹H-NMR spectrum (δ ~3.8–4.0 ppm), distinct from the thione protons (δ >10 ppm) in Compounds 7–9 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.